A Technical Guide to the Chemical Properties and Synthetic Strategy of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol
A Technical Guide to the Chemical Properties and Synthetic Strategy of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the novel compound, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. As this appears to be a non-commercial entity, this document synthesizes predictive data with established principles of quinoline chemistry to serve as a foundational resource. We will explore its core chemical identity, propose a robust synthetic pathway from a logical precursor, detail expected spectroscopic signatures for structural verification, and discuss its potential reactivity and applications as a key intermediate in drug discovery programs.
Introduction to the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone pharmacophore.[1] Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability.[1] These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of substituents like halogens (e.g., bromine) and alkyl groups can significantly influence a molecule's interaction with biological targets and its overall efficacy.[3] The subject of this guide, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, incorporates several key features—a bromine atom at the 7-position, alkyl groups at the 2- and 4-positions, and a reactive hydroxymethyl group at the 3-position—making it a versatile building block for creating libraries of novel, high-potential drug candidates.
Chemical Identity and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The structure and predicted properties of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol are outlined below.
Chemical Structure
Caption: Chemical structure of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.
Physicochemical Data
The following table summarizes the calculated and predicted physicochemical properties for the target compound. These values are essential for planning purification strategies (e.g., chromatography, crystallization) and for anticipating its behavior in biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BrON | Calculated |
| Molecular Weight | 279.15 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
| Predicted XLogP3 | 3.5 | Predicted |
| Topological Polar Surface Area (TPSA) | 32.69 Ų | Predicted[4] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Physical Form | Expected to be a solid at room temp. | Inferred[5] |
Proposed Synthesis and Purification
Given the absence of a commercially available source, a de novo synthesis is required. A logical and efficient approach involves the reduction of a suitable carbonyl precursor, such as an ester or an aldehyde. The reduction of a quinoline-3-carboxylate ester is a well-established transformation.
Synthetic Scheme
The proposed two-step synthesis starts from a known or readily accessible substituted aniline and proceeds through a cyclization to form the quinoline core, followed by a reduction of the C3-ester to the target primary alcohol.
Caption: Proposed synthetic pathway via ester reduction.
Experimental Protocol: Reduction of Ethyl 7-bromo-4-ethyl-2-methylquinoline-3-carboxylate
This protocol details the reduction of the precursor ester. The choice of Lithium Aluminum Hydride (LiAlH₄) is based on its high reactivity, which is necessary for the efficient reduction of the sterically hindered and electronically stabilized ester group on the quinoline ring.
Materials:
-
Ethyl 7-bromo-4-ethyl-2-methylquinoline-3-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the precursor ester (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A white, granular precipitate should form.
-
Workup and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.
Spectroscopic Characterization (Predicted)
Structural confirmation is paramount. The following are the predicted spectroscopic signatures based on known data for similar quinoline derivatives.[6][7][8]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
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Aromatic Protons: Expect signals between δ 7.5-8.5 ppm. The H-5 proton will likely appear as a doublet, H-6 as a doublet of doublets, and H-8 as a doublet, showing characteristic coupling constants for an ABC spin system on the benzene ring.
-
Ethyl Group (C4): A quartet for the -CH₂- group around δ 2.8-3.2 ppm and a triplet for the -CH₃ group around δ 1.2-1.5 ppm.
-
Methyl Group (C2): A sharp singlet for the -CH₃ group around δ 2.5-2.7 ppm.
-
Hydroxymethyl Group (C3): A singlet or doublet for the -CH₂OH protons around δ 4.5-5.0 ppm. The coupling will depend on the rate of exchange of the hydroxyl proton.
-
Hydroxyl Proton: A broad singlet for the -OH proton, which may appear over a wide range (δ 1.5-5.0 ppm) and is D₂O exchangeable.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
Aromatic Carbons: Expect 8-10 signals in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C7) will be in the δ 115-125 ppm range, and the quaternary carbons (C4a, C8a) will be downfield.
-
Ethyl Group (C4): The -CH₂- carbon around δ 25-30 ppm and the -CH₃ carbon around δ 13-16 ppm.
-
Methyl Group (C2): The -CH₃ carbon around δ 20-25 ppm.
-
Hydroxymethyl Group (C3): The -CH₂OH carbon around δ 60-65 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic/Aliphatic): Signals between 2850-3100 cm⁻¹.
-
C=C and C=N Stretch (Quinoline Ring): Multiple sharp peaks in the 1500-1620 cm⁻¹ region.[6][7]
-
C-O Stretch: A strong band in the 1000-1150 cm⁻¹ region, corresponding to the primary alcohol.
-
C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (ESI+)
The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺) separated by 2 m/z units. The primary fragment would likely result from the loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O).
Chemical Reactivity and Potential Applications
This molecule is a trifunctional intermediate, offering multiple handles for chemical modification.
Caption: Key reactivity sites and their potential applications in drug discovery.
-
The Quinoline Core: The nitrogen atom can be protonated or quaternized, and the aromatic system can participate in π-π stacking interactions with biological targets.[1]
-
The C7-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to explore Structure-Activity Relationships (SAR).[3]
-
The C3-Hydroxymethyl Group: The primary alcohol is a versatile functional group. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid.
-
Esterified or etherified to produce libraries of prodrugs or analogs with modified solubility and lipophilicity.
-
Converted to a leaving group (e.g., tosylate) or a halide for subsequent nucleophilic substitution reactions.
-
These reactive sites make (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol an excellent starting point for developing novel compounds targeting a range of diseases, including cancer, malaria, and bacterial infections, where quinoline-based drugs have shown significant promise.[2][3]
Conclusion
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol represents a highly valuable, albeit currently non-commercial, chemical intermediate. Its synthesis is achievable through standard, reliable organic chemistry methodologies. The strategic placement of its bromo, alkyl, and hydroxymethyl functional groups provides a rich platform for extensive chemical modification. This guide provides the foundational chemical knowledge—from synthesis and characterization to reactivity—necessary for researchers to leverage this compound in the design and development of next-generation quinoline-based therapeutics.
References
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- Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties and Synthesis of 7-Bromo-8-methylquinoline.
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- ResearchGate. (n.d.).
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- MalariaWorld. (2022). Journal of Physics and Chemistry of Solids.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Ambeed.com. (n.d.). 4-Bromoquinoline Physicochemical Properties.
- PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Sigma-Aldrich. (n.d.). 7-Bromo-4-methylquinoline.
- ChemScene. (n.d.).
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